molecular formula C17H20N2OS B4287168 1-[1-(4-Ethoxyphenyl)ethyl]-3-phenylthiourea

1-[1-(4-Ethoxyphenyl)ethyl]-3-phenylthiourea

Cat. No.: B4287168
M. Wt: 300.4 g/mol
InChI Key: FQXCLAJSOOHZHC-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)ethyl]-N’-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of an ethoxyphenyl group and a phenyl group attached to a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-N’-phenylthiourea typically involves the reaction of 4-ethoxyacetophenone with phenylisothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be summarized as follows:

    Step 1: 4-ethoxyacetophenone is reacted with phenylisothiocyanate.

    Step 2: The reaction mixture is stirred at room temperature for several hours.

    Step 3: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-[1-(4-ethoxyphenyl)ethyl]-N’-phenylthiourea can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxyphenyl)ethyl]-N’-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[1-(4-ethoxyphenyl)ethyl]-N’-phenylthiourea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Agriculture: It is explored as a potential pesticide due to its activity against specific pests.

    Material Science: It is used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-N’-phenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic properties.

    Thiourea: A simple thiourea compound used in various chemical reactions.

Uniqueness

N-[1-(4-ethoxyphenyl)ethyl]-N’-phenylthiourea is unique due to the presence of both ethoxyphenyl and phenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)ethyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-3-20-16-11-9-14(10-12-16)13(2)18-17(21)19-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXCLAJSOOHZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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